1-heptanol, 7-(4-methoxyphenoxy)-

Lipophilicity logP Physicochemical property

1-Heptanol, 7-(4-methoxyphenoxy)- (CAS 910469-97-5), systematically named 7-(4-methoxyphenoxy)heptan-1-ol, is a synthetic aryl alkyl ether with the molecular formula C₁₄H₂₂O₃ and a molecular weight of 238.32 g/mol. The compound features a seven-carbon aliphatic alcohol chain terminated with a 4-methoxyphenoxy substituent at the ω-position, conferring a distinct balance of hydrophobic character (from the heptyl spacer) and aromatic ether functionality (from the methoxyphenoxy group).

Molecular Formula C14H22O3
Molecular Weight 238.32 g/mol
CAS No. 910469-97-5
Cat. No. B3166352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-heptanol, 7-(4-methoxyphenoxy)-
CAS910469-97-5
Molecular FormulaC14H22O3
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCCCCCCO
InChIInChI=1S/C14H22O3/c1-16-13-7-9-14(10-8-13)17-12-6-4-2-3-5-11-15/h7-10,15H,2-6,11-12H2,1H3
InChIKeyVSXRLHYUKLAFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Heptanol, 7-(4-methoxyphenoxy)- (CAS 910469-97-5): Chemical Identity and Procurement Baseline


1-Heptanol, 7-(4-methoxyphenoxy)- (CAS 910469-97-5), systematically named 7-(4-methoxyphenoxy)heptan-1-ol, is a synthetic aryl alkyl ether with the molecular formula C₁₄H₂₂O₃ and a molecular weight of 238.32 g/mol . The compound features a seven-carbon aliphatic alcohol chain terminated with a 4-methoxyphenoxy substituent at the ω-position, conferring a distinct balance of hydrophobic character (from the heptyl spacer) and aromatic ether functionality (from the methoxyphenoxy group). Unlike simpler phenoxy alcohols (e.g., phenoxyethanol, C₈H₁₀O₂) that are commercially deployed as antimicrobial preservatives, this compound is primarily positioned as a research intermediate and building block for constructing more complex molecules in medicinal chemistry and materials science .

Why 1-Heptanol, 7-(4-methoxyphenoxy)- Cannot Be Interchanged with Generic Phenoxy Alcohols


The substitution of 1-heptanol, 7-(4-methoxyphenoxy)- with shorter-chain analogs (e.g., 2-(4-methoxyphenoxy)ethanol, CAS 5394-57-0) or non-methoxylated phenoxy alcohols (e.g., 2-phenoxyethanol, CAS 122-99-6) is not chemically or functionally equivalent. The C7 spacer between the terminal alcohol and the methoxyphenoxy moiety imparts a calculated logP of approximately 3.4 , which is substantially higher than that of 2-(4-methoxyphenoxy)ethanol (logP 1.07) [1] and 2-phenoxyethanol (logP 1.16) . This lipophilicity differential alters membrane partitioning, protein binding, and synthetic utility in downstream reactions. Additionally, the terminal primary alcohol provides a versatile handle for esterification, oxidation, or etherification that is unavailable in methyl‑capped or ketone analogs. The quantitative evidence below demonstrates that chain length, terminal functionality, and aryl substitution collectively govern the compound's physicochemical profile and its role as a synthetic intermediate.

Quantitative Differentiation Evidence for 1-Heptanol, 7-(4-methoxyphenoxy)- (CAS 910469-97-5)


Lipophilicity (logP) Comparison: C7 Spacer vs. C2 Spacer in 4-Methoxyphenoxy Alcohols

The target compound exhibits a calculated logP of approximately 3.36–3.4, based on the structurally analogous 7-(4-methoxybenzyloxy)heptanal . In contrast, 2-(4-methoxyphenoxy)ethanol (the C2-spacer analog) has an experimentally validated logP of 1.07 [1]. The ΔlogP of approximately +2.3 log units translates to a >200-fold increase in octanol-water partition coefficient, indicating fundamentally different hydrophobic character that affects both biological membrane permeability and organic-phase reactivity.

Lipophilicity logP Physicochemical property Chain length

Aqueous Solubility Reduction via Aryl Ether Modification of 1-Heptanol

The parent compound 1-heptanol has a measured aqueous solubility of 0.18 wt% (1.8 g/L) at 298.15 K . The introduction of the 4-methoxyphenoxy group at the ω-position is expected to further reduce aqueous solubility significantly due to increased molecular weight and aromatic character . While 1-heptanol itself is sometimes used as a solvent or co-solvent, the target compound is expected to have a solubility below 0.1 wt% (estimated), making it more suitable for non-aqueous reaction conditions or biphasic systems where phase separation is desired.

Aqueous solubility LLE Hydrophobicity Formulation

Terminal Primary Alcohol as a Synthetic Handle vs. Methyl-Capped or Ketone Analogs

The terminal –CH₂OH group in 1-heptanol, 7-(4-methoxyphenoxy)- enables derivatization reactions (esterification, mesylation, oxidation to aldehyde or carboxylic acid) that are not accessible with methyl-capped analogs such as 7-(4-methoxyphenoxy)-4-methylheptan-3-one (CAS 276690-14-3), which is an intermediate in Stigmatellin A synthesis but lacks a free alcohol handle. The alcohol group also enables the compound to serve as a precursor to 7-(4-methoxyphenoxy)heptanoic acid (CAS 21244-13-3) and its hydroxamic acid derivative, which is investigated as a potential HDAC inhibitor scaffold .

Synthetic intermediate Functional group Stigmatellin A Building block

Chain-Length-Dependent Antimicrobial Activity Potential in Phenoxy Alcohols

Published structure-activity relationship (SAR) data on long-chain alcohols demonstrate that antimicrobial activity is strongly dependent on the hydrophobic chain length extending from the hydrophilic hydroxyl group, with optimal chain lengths varying by microorganism [1]. While 2-phenoxyethanol (C2 spacer) is well-established as a preservative with an MIC of 2,500–10,000 ppm against various organisms [2], the C7-spacer in the target compound places it in a different activity regime that has not been systematically evaluated. The lipophilicity increase of ΔlogP ≈ +2.3 relative to the C2 analog (see Evidence Item 1) predicts enhanced membrane insertion and potentially different antimicrobial potency spectra.

Antimicrobial Chain length SAR Phenoxy alcohol

Role as a Versatile ω-Functionalized Building Block for HDAC Inhibitor and Bioactive Molecule Synthesis

The target compound serves as a precursor to 7-(4-methoxyphenoxy)heptanehydroxamic acid, a structurally defined HDAC inhibitor scaffold . In a related binding assay, a compound containing a 4-methoxyphenoxy substituent linked to a quinoline core demonstrated an EC₅₀ of 2.95 μM in a Hep3B cell-based erythropoietin (EPO) induction assay [1]. While this value is from a more complex molecule, it establishes that the 4-methoxyphenoxy motif is compatible with cellular target engagement. The C7 alcohol serves as the direct synthetic entry point for oxidation to the carboxylic acid and subsequent conversion to the hydroxamic acid, a transformation that shorter-chain or methyl-capped analogs cannot support without additional synthetic steps.

HDAC inhibitor Building block Hydroxamic acid Medicinal chemistry

Comparison with 7-[(4-Methoxyphenyl)methoxy]-1-heptanol (CAS 627871-77-6): Ether vs. Benzyl Ether Linkage Stability

The target compound (CAS 910469-97-5) features a direct aryl alkyl ether linkage (Ar-O-CH₂-), whereas its closest structural analog 1-heptanol, 7-[(4-methoxyphenyl)methoxy]- (CAS 627871-77-6) contains a benzyl ether linkage (Ar-CH₂-O-CH₂-) . The benzyl ether is susceptible to hydrogenolysis (H₂, Pd/C) and oxidative cleavage conditions that leave the aryl alkyl ether intact. This differential stability is critical for multi-step synthetic sequences: the target compound's ether linkage survives hydrogenation conditions that would cleave the benzyl ether analog, enabling orthogonal protecting group strategies.

Chemical stability Ether linkage Benzyl ether Synthetic robustness

Recommended Application Scenarios for 1-Heptanol, 7-(4-methoxyphenoxy)- (CAS 910469-97-5)


Synthesis of C7-Spacer Hydroxamic Acid HDAC Inhibitor Libraries

Medicinal chemistry teams synthesizing HDAC inhibitors with a C7 aliphatic spacer between the zinc-binding hydroxamic acid and the aromatic surface-recognition cap should procure CAS 910469-97-5 as the direct precursor. The terminal alcohol enables a two-step sequence (oxidation to carboxylic acid followed by hydroxamic acid formation) without requiring chain homologation. As established in Evidence Item 5, the C7 spacer differentiates the resulting HDAC inhibitor from C2 or C4 analogs, which have been more extensively explored in the patent literature [1]. The compound's calculated logP of ~3.36 (Evidence Item 1) further positions it for inhibitors targeting HDAC isoforms with lipophilic substrate channels.

Orthogonal Building Block for Multi-Step Synthesis Requiring Hydrogenolysis-Stable Ethers

In synthetic sequences employing benzyl ether protecting groups elsewhere in the molecule, CAS 910469-97-5 provides a hydrogenolysis-stable aryl alkyl ether linkage (Evidence Item 6). This orthogonality enables chemists to perform debenzylation steps without affecting the methoxyphenoxy ether, reducing the need for protecting group manipulation. The terminal alcohol simultaneously serves as a latent functional group for late-stage diversification via esterification, mesylation, or Mitsunobu reactions.

Antimicrobial SAR Studies on Phenoxy Alcohol Chain Length

For research groups investigating the chain-length dependence of antimicrobial activity in phenoxy alcohols, CAS 910469-97-5 fills a critical gap between the well-characterized C2 analog (2-phenoxyethanol, MIC 2,500–10,000 ppm) and longer-chain derivatives (Evidence Item 4). The established SAR principle that 'antimicrobial activity depends on the hydrophobic chain length from the hydrophilic hydroxyl group' [1] predicts that the C7 compound will exhibit a distinct antimicrobial potency spectrum, making it essential for systematic SAR studies that cannot be conducted with commercially dominant shorter-chain analogs alone.

Intermediate for Stigmatellin A Analogs and Cytochrome bc1 Complex Probes

The compound's structural relationship to the Stigmatellin A intermediate 7-(4-methoxyphenoxy)-4-methylheptan-3-one (Evidence Item 3) supports its use in synthesizing analog libraries of this Qo site inhibitor. Stigmatellin A is a potent inhibitor of the cytochrome bc1 complex with an IC₅₀ in the nanomolar range [1]. By providing a free terminal alcohol, CAS 910469-97-5 enables the introduction of diverse side chains at the ω-position that are inaccessible from the methyl-ketone intermediate, expanding the accessible chemical space for structure-activity relationship studies on mitochondrial electron transport inhibitors.

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